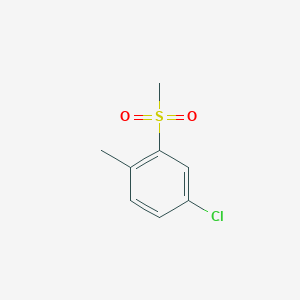
4-Chloro-1-methyl-2-methylsulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methyl-2-methylsulfonylbenzene is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a dioxo-lambda~6~-sulfane moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
The synthesis of 4-Chloro-1-methyl-2-methylsulfonylbenzene typically involves the reaction of 5-chloro-2-methylphenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-Chloro-1-methyl-2-methylsulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfides, and various substituted phenyl derivatives.
科学的研究の応用
4-Chloro-1-methyl-2-methylsulfonylbenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfone groups into target molecules. It also serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
作用機序
The mechanism of action of 4-Chloro-1-methyl-2-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
4-Chloro-1-methyl-2-methylsulfonylbenzene can be compared with other similar compounds, such as:
(4-Chloro-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: This compound has a similar structure but with the chloro group in a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
(5-Bromo-2-methylphenyl)(methyl)dioxo-lambda~6~-sulfane: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity. Bromine is larger and more polarizable than chlorine, which can influence the compound’s interactions with other molecules.
(5-Chloro-2-methylphenyl)(ethyl)dioxo-lambda~6~-sulfane: The replacement of the methyl group with an ethyl group can alter the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H9ClO2S |
|---|---|
分子量 |
204.67 g/mol |
IUPAC名 |
4-chloro-1-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |
InChIキー |
WECRCSHTOLLXKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















